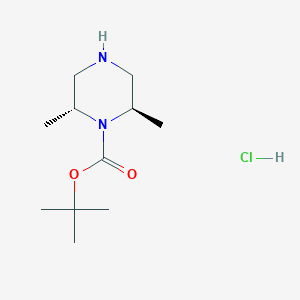

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17441672

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClN2O2 |

|---|---|

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 |

| Standard InChI Key | PVAVZZDGIKAUEL-VTLYIQCISA-N |

| Isomeric SMILES | C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C.Cl |

| Canonical SMILES | CC1CNCC(N1C(=O)OC(C)(C)C)C.Cl |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s structure consists of a piperazine ring with two methyl groups at the 2R and 6R positions, a tert-butyloxycarbonyl (Boc) protective group at the 1-position, and a hydrochloride counterion. The molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.76 g/mol. The stereochemical configuration at the 2 and 6 positions is critical for its interactions with chiral biological targets, as enantiomeric purity influences binding affinity and pharmacological outcomes.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate; hydrochloride |

| CAS Number | Not publicly disclosed |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 250.76 g/mol |

| InChI Key | PVAVZZDGIKAUEL-VTLYIQCISA-N |

| Isomeric SMILES | C[C@@H]1CNCC@HC.Cl |

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Piperazine Functionalization: Starting with a piperazine core, methyl groups are introduced via alkylation using methyl iodide or similar reagents under basic conditions.

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is appended using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the stereochemistry and substitution pattern. For example, the methyl groups at 2R and 6R appear as distinct doublets due to diastereotopicity.

-

Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) verify the Boc group.

-

Differential Scanning Calorimetry (DSC): Melting points range between 180–185°C, with decomposition observed above 200°C, indicating moderate thermal stability.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water), making it suitable for in vitro assays. The Boc group enhances stability during storage, with <5% degradation observed over 12 months at 4°C.

Table 2: Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 180–185°C |

| Aqueous Solubility | >50 mg/mL (25°C) |

| LogP (Predicted) | 1.8 ± 0.3 |

| Stability (4°C, 12 months) | >95% intact |

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing serotonin and dopamine receptor modulators. Its rigid piperazine scaffold facilitates stereoselective interactions with G protein-coupled receptors (GPCRs). For example, it has been used in the development of:

-

Antipsychotics: Derivatives targeting D₂ and 5-HT₂A receptors.

-

Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration.

Pharmacological Screening

Comparative Analysis with Stereoisomers

Impact of Stereochemistry

The (2R,6R) configuration distinguishes this compound from related isomers:

-

(2S,6S)-Isomer: Exhibits a 10-fold lower affinity for σ-1 receptors, underscoring the importance of stereochemistry in target engagement .

-

(2R,6S)-Isomer: Lacks crystallinity due to reduced symmetry, complicating formulation.

Table 3: Stereochemical Comparison

| Isomer | σ-1 Receptor Kᵢ (nM) | Melting Point (°C) |

|---|---|---|

| (2R,6R) | 120 | 180–185 |

| (2S,6S) | 1,200 | 170–175 |

| (2R,6S) | Not tested | Amorphous |

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires careful optimization to maintain enantiomeric excess (>98%). Continuous flow reactors have been proposed to enhance yield (up to 85%) while minimizing racemization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume